Isogambogic acid

Oncology Natural Products Cytotoxicity Screening

Isogambogic acid is a structurally distinct caged xanthone with a unique pharmacokinetic profile and 5.8-fold lower potency on SK-LU-1 cells vs. gambogic acid, making it a critical, non-substitutable comparator for SAR campaigns and bioavailability studies. Its improved toxicity profile in angiogenesis models further distinguishes it for preclinical therapeutic index evaluation.

Molecular Formula C38H44O8
Molecular Weight 628.7 g/mol
Cat. No. B608132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsogambogic acid
SynonymsIsogambogic acid
Molecular FormulaC38H44O8
Molecular Weight628.7 g/mol
Structural Identifiers
InChIInChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+/t23-,27+,36-,37+,38-/m1/s1
InChIKeyGEZHEQNLKAOMCA-GXSDCXQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isogambogic Acid: A Caged Xanthone Natural Product with Distinct Cytotoxic and Pharmacokinetic Profile for Cancer Research Procurement


Isogambogic acid (CAS: 149655-52-7) is a prenylated caged xanthone isolated from the resin of Garcinia hanburyi (gamboge) [1]. It belongs to the same structural class as gambogic acid but exists as a distinct epimeric form with a molecular formula of C₃₈H₄₄O₈ and a molecular weight of approximately 628.75 g/mol [2]. The compound exhibits pronounced cytotoxicity across multiple cancer cell lines and demonstrates unique pharmacokinetic behavior relative to its in-class analogs, making precise compound identification critical for reproducible research outcomes [3].

Why Isogambogic Acid Cannot Be Interchanged with Gambogic Acid or Other Xanthone Analogs in Research and Development


Despite sharing a common biosynthetic origin and core caged xanthone scaffold, isogambogic acid demonstrates quantitatively distinct cytotoxicity profiles, differential susceptibility to drug resistance mechanisms, and unique pharmacokinetic absorption characteristics when compared to gambogic acid and other co-occurring xanthones such as gambogenic acid and morellic acid [1]. Processing of crude gamboge extracts produces opposite effects on the systemic exposure of isogambogenic acid versus R- and S-gambogic acid, underscoring that these structural epimers are not pharmacokinetically equivalent [2]. Substitution without verification of compound identity risks irreproducible experimental outcomes and invalid cross-study comparisons.

Quantitative Differentiation Evidence for Isogambogic Acid Versus Comparator Xanthones


Head-to-Head Cytotoxicity Comparison in Lung Cancer Cell Lines: Isogambogic Acid Exhibits Lower Micromolar Potency Than Gambogic Acid in LLC Cells

In a direct comparative cytotoxicity study using LLC (mouse Lewis lung carcinoma) and SK-LU-1 (human lung adenocarcinoma) cell lines, isogambogic acid and gambogic acid were evaluated simultaneously under identical conditions. For LLC cells, isogambogic acid demonstrated an IC₅₀ of 2.26 ± 0.19 µM, whereas gambogic acid achieved an IC₅₀ of 0.35 ± 0.05 µM, representing an approximately 6.5-fold difference in potency favoring gambogic acid [1]. For SK-LU-1 cells, isogambogic acid exhibited an IC₅₀ of 2.02 µM . This differential cytotoxicity profile indicates that isogambogic acid is consistently less potent than its major epimer in lung cancer models, a distinction with direct implications for dose selection and combination study design.

Oncology Natural Products Cytotoxicity Screening

Pharmacokinetic Differentiation: Isogambogenic Acid AUC₀₋ₜ Increases Significantly After Processing, in Contrast to Gambogic Acid Epimers

A validated UPLC-MS/MS method was employed to conduct a comparative pharmacokinetic study of five xanthones (β-morellic acid, isogambogenic acid, gambogenic acid, R-gambogic acid, and S-gambogic acid) in rat plasma following oral administration of crude and processed Garcinia hanburyi extracts [1]. Among the five analytes, isogambogenic acid (IGNA) exhibited a statistically significant increase in area under the curve (AUC₀₋ₜ) after processing (P < 0.05) [2]. In marked contrast, the AUC₀₋ₜ of R-gambogic acid and S-gambogic acid decreased remarkably following identical processing (P < 0.05) [2]. This divergent pharmacokinetic response to processing demonstrates that isogambogenic acid is absorbed and systemically exposed differently from the gambogic acid epimers, a property that cannot be inferred from in vitro potency data alone.

Pharmacokinetics ADME Formulation Development

Activity in Drug-Resistant Cancer Models: Isogambogic Acid Demonstrates Cytotoxicity Against Multidrug-Resistant KB-V1 Cells

Early isolation and characterization studies evaluated the cytotoxic activity of three xanthone derivatives (gambogic acid, isogambogic acid, and isomorellinol) against both drug-sensitive KB and drug-resistant KB-V1 cell lines [1]. The study reported that all three isolates were active against both cell lines, and notably, the compounds were demonstrated to be non-substrates of the multidrug-resistance transporter P-glycoprotein [2]. Patent disclosures further specify that isogambogic acid and its epimers are not effluxed by multidrug-resistance transporters, a mechanistic property that distinguishes this class from many conventional chemotherapeutics [2]. While direct IC₅₀ values for the resistant line were not tabulated in the primary source, the retained activity against a P-glycoprotein-overexpressing variant provides a class-level distinction relevant to procurement decisions.

Drug Resistance Multidrug Resistance Oncology

Anti-Angiogenic Activity In Vivo: Isogambogenic Acid Suppresses Tumor Angiogenesis in Xenograft Models

Isogambogenic acid (iso-GNA) was evaluated for anti-angiogenic activity using a comprehensive panel of in vitro, ex vivo, and in vivo assays [1]. In a xenograft nude mouse model of lung tumor, iso-GNA effectively inhibited both tumor growth and tumor angiogenesis [1]. Mechanistically, the study demonstrated that iso-GNA suppresses angiogenesis-mediated tumor growth by targeting VEGFR2, Akt, mitogen-activated protein kinase, Rho GTPase, vascular endothelium-cadherin, and focal adhesion kinase signaling pathways [1]. The compound also suppressed neovascularization of implanted Matrigel plugs in vivo and inhibited VEGF-induced microvessel sprouting from mouse aortic rings ex vivo [1]. Importantly, a standard MTT assay showed that iso-GNA was more effective in inhibiting the proliferation of human umbilical vascular endothelial cells (HUVECs) than A549 cancer cells, indicating preferential activity against the endothelial compartment [1].

Angiogenesis VEGFR2 In Vivo Pharmacology

Glioma-Specific Mechanism of Action: Isogambogenic Acid Activates the AMPK-mTOR Pathway to Induce Autophagic Cell Death

A dedicated study investigated the effects of isogambogenic acid on glioma cell lines U87 and U251, demonstrating that the compound induces autophagic cell death rather than apoptosis as the primary mode of cytotoxicity [1]. Key findings include: (1) isogambogenic acid induced autophagic death in both U87 and U251 cells; (2) blocking late-stage autophagy with chloroquine markedly enhanced the antiproliferative activities of isogambogenic acid; (3) treatment activated the AMPK-mTOR signaling pathway; (4) pharmacological activation of AMPK or inhibition of mTOR augmented isogambogenic acid-induced autophagy; and (5) the compound inhibited the growth of U87 glioma xenografts in vivo [1]. This mechanistic pathway contrasts with the predominantly apoptosis-inducing mechanisms reported for gambogic acid, suggesting differential intracellular signaling engagement [2].

Glioma Autophagy AMPK-mTOR Pathway

Optimal Research and Procurement Applications for Isogambogic Acid Based on Evidence-Based Differentiation


Structure-Activity Relationship (SAR) Studies of Caged Xanthone Epimers

Isogambogic acid and gambogic acid are epimeric at the C2 position, yet the 6.5-fold difference in LLC cytotoxicity (IC₅₀ 2.26 µM vs. 0.35 µM) [1] makes this pair ideal for SAR investigations. Procurement of authentic, authenticated isogambogic acid is essential for any study aiming to correlate stereochemical configuration with biological activity in the caged xanthone series. The compound serves as a critical reference standard for analytical method development (HPLC, UPLC-MS/MS) for gamboge quality control [2].

Preclinical Formulation Development for Oral Delivery of Gamboge-Derived Xanthones

The pharmacokinetic divergence observed after processing—where isogambogenic acid AUC₀₋ₜ increases significantly while R- and S-gambogic acid AUC₀₋ₜ decreases (P < 0.05) [1]—makes isogambogic acid a strategically important analyte for formulation and bioavailability optimization studies. Researchers developing oral dosage forms of gamboge extracts or purified xanthones must quantify isogambogenic acid separately, as processing conditions differentially affect its absorption relative to other xanthone components.

Mechanistic Studies of Autophagy and AMPK-mTOR Signaling in Glioma

Isogambogenic acid induces autophagic cell death in U87 and U251 glioma cells through AMPK-mTOR pathway activation [1]. This defined mechanism supports its use as a chemical probe for investigating autophagy regulation in glioblastoma models. The compound's ability to inhibit U87 xenograft growth in vivo [1] further validates its utility for preclinical efficacy studies in glioma, where gambogic acid's apoptosis-centric mechanism may not capture the same pathway engagement.

Anti-Angiogenesis and Combination Therapy Research in Solid Tumors

Given that isogambogenic acid demonstrates preferential inhibition of HUVEC proliferation over A549 cancer cells [1] and suppresses tumor angiogenesis in xenograft models through VEGFR2 pathway targeting [1], the compound is suited for studies examining vascular normalization strategies, anti-angiogenic combination regimens, or dual anti-tumor/anti-angiogenic therapeutic approaches. This activity profile is distinct from xanthones that act solely via direct tumor cell cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isogambogic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.